Pyrrolo[3,2-B]pyrrolizine
Description
Structure
3D Structure
Properties
CAS No. |
440359-04-6 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
pyrrolo[3,2-b]pyrrolizine |
InChI |
InChI=1S/C9H6N2/c1-2-8-6-7-3-4-10-9(7)11(8)5-1/h1-6H |
InChI Key |
GQOCYIPXLJEFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=C3C2=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolo 3,2 B Pyrrolizine and Advanced Fused Heterocycles
Multi-Component Reaction Strategies for Pyrrolo[3,2-B]pyrrolizine Core Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Several MCR strategies have been successfully employed for the synthesis of the this compound scaffold.
Iron(III)-catalyzed multi-component reactions have emerged as a powerful tool for the synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.org This method involves the condensation of primary aromatic amines, aromatic aldehydes, and biacetyl in the presence of an iron(III) catalyst, such as iron(III) perchlorate (B79767). rsc.org The reaction proceeds in good yields, reaching up to 77%, and has been successfully applied to a range of substrates, including those with five-membered heterocyclic aldehydes like furan, thiophene, and thiazole. rsc.org The use of iron catalysis provides a cost-effective and environmentally benign approach to these complex heterocyclic systems. rsc.org
A notable advantage of this methodology is its ability to accommodate a variety of functional groups on both the aromatic amine and aldehyde components. For instance, the reaction works well with electron-donating and electron-withdrawing groups on the aromatic rings, demonstrating the versatility of the Fe(III)-catalyzed approach.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) |
| Primary Aromatic Amine | Aromatic Aldehyde | Biacetyl | Iron(III) Perchlorate | 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrrole | up to 77 |
| 1-Aminonaphthalene | Benzaldehyde | Biacetyl | Iron(III) Perchlorate | Naphthyl-substituted pyrrolo[3,2-b]pyrrole (B15495793) | - |
| 3,5-Bis(trifluoromethyl)aniline | Furan-2-carbaldehyde | Biacetyl | Iron(III) Perchlorate | Trifluoromethyl and furan-substituted pyrrolo[3,2-b]pyrrole | - |
This table provides a generalized representation of the Fe(III)-catalyzed reaction. Specific yields for the naphthalene (B1677914) and trifluoromethylaniline examples are not provided in the source material.
The [3+2] cycloaddition reaction of azomethine ylides is a cornerstone in the synthesis of five-membered nitrogen-containing heterocycles, including the pyrrolizine core. researchgate.netnih.gov This strategy involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile to form the desired heterocyclic ring system. researchgate.netresearchgate.net A common method for generating azomethine ylides is the condensation of an α-amino acid, such as proline or sarcosine (B1681465), with an aldehyde or ketone. nih.govresearchgate.net
These cycloaddition reactions can be part of a multi-component domino process, leading to the formation of complex polycyclic structures in a single operation. For instance, the reaction of iminoesters, acetylenes, and dipolarophiles in the presence of a gold catalyst can afford multisubstituted pyrrolizines. acs.org Similarly, a three-component reaction between 1H-pyrrole-2,3-diones, L-proline, and arylcarbaldehydes generates azomethine ylides in situ, which undergo a regio- and diastereoselective [3+2] cycloaddition to yield spiro[pyrrole-3,2'-pyrrolo[2,1-b]oxazoles]. bohrium.com The versatility of this approach allows for the synthesis of a wide array of pyrrolizine derivatives with diverse substitution patterns. mdpi.com
| Azomethine Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product |
| Isatin (B1672199), Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing ethanol | Spiro[indoline-3,2′-pyrrolidines] |
| Iminoesters, Acetylenes | Dipolarophiles | Cationic Gold Catalyst, Acid Additive | Multisubstituted Pyrrolizines |
| 1H-pyrrole-2,3-diones, L-proline, Arylcarbaldehydes | - (Internal Cycloaddition) | - | Substituted ethyl 1,2,5',6',7',7a'-hexahydro-3'H-spiro[pyrrole-3,2'-pyrrolo[2,1-b]oxazole]-4-carboxylates |
Domino and cascade reactions represent a highly efficient approach to the synthesis of complex molecules like this compound by combining multiple bond-forming events in a single pot without the isolation of intermediates. nih.gov These sequences are often initiated by a key bond-forming reaction that triggers a series of subsequent intramolecular transformations.
One such example is the synthesis of pyrrolo[3,2-c]quinolinone hybrids through a one-pot multicomponent domino reaction. researchgate.net This process involves a 1,3-dipolar cycloaddition followed by two annulation steps. researchgate.net Another strategy utilizes an iron(III)/copper(II)-cocatalyzed cycloaddition/ rsc.orgrsc.org-rearrangement and subsequent N–O bond cleavage of N-vinyl-α,β-unsaturated nitrones and activated alkynes to produce polysubstituted pyrrolizines. acs.org This cascade proceeds through a nine-membered N-heterocycle intermediate. acs.org Furthermore, a gold-catalyzed three-component domino process involving iminoesters, acetylenes, and dipolarophiles has been developed for the convergent synthesis of the pyrrolizine skeleton. acs.org This method avoids the handling of unstable intermediates and allows for the creation of multiple new bonds in a single operation. acs.org
Intramolecular Annulation and Cyclization Approaches
Intramolecular annulation and cyclization reactions are powerful strategies for the construction of fused heterocyclic systems from linear precursors. These methods often involve the formation of a key carbon-carbon or carbon-heteroatom bond to close a ring and generate the desired polycyclic architecture.
Copper-catalyzed C-N cross-coupling reactions have become a vital tool in the synthesis of nitrogen-containing heterocycles. sioc-journal.cn This methodology has been effectively applied to the synthesis of fused pyrrolizine derivatives. For instance, a copper-catalyzed radical cascade cyclization of N-substituted pyrrole-2-carboxaldehydes with N-substituted maleimides has been developed. researchgate.net This atom-economic method provides a practical route to tricyclic pyrrolizine frameworks. researchgate.net
Another approach involves a copper-catalyzed Ullmann-type reaction for the synthesis of polysubstituted pyrroles from amines and γ-bromo-substituted γ,δ-unsaturated ketones. organic-chemistry.org The mechanism is believed to proceed through the formation of an enamine intermediate followed by an intramolecular copper(I)-facilitated nitrogen-vinylation. organic-chemistry.org Furthermore, a domino copper-catalyzed C-N and C-O cross-coupling reaction has been utilized to convert primary amides into benzoxazoles, showcasing the potential of copper catalysis in complex heterocyclic synthesis. researchgate.net
| Starting Materials | Catalyst System | Product |
| N-substituted pyrrole-2-carboxaldehydes, N-substituted maleimides | Copper catalyst, di-tert-butyl peroxide | Fused-ring pyrrolizine derivatives |
| Amines, γ-bromo-substituted γ,δ-unsaturated ketones | CuI/N,N-dimethylglycine | Polysubstituted pyrroles |
| Primary amides, o-dihalobenzenes | Copper catalyst | Benzoxazoles |
The construction of the this compound core can be achieved through various ring closure strategies starting from appropriately substituted pyrrole (B145914) derivatives. ekb.eg A reductive ring closure methodology has been developed for the synthesis of heteroacenes containing a dihydropyrrolo[3,2-b]pyrrole core. science.gov This multi-step process involves the initial formation of an eight-membered cyclic dilactam, which is then converted to a diimidoyl chloride and subsequently undergoes reductive ring closure. science.govrsc.org
Palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides offers another route to pyrrolopyrazinones, a related fused heterocyclic system. mdpi.comencyclopedia.pub The outcome of this reaction can be influenced by the choice of catalyst. mdpi.comencyclopedia.pub Additionally, base-catalyzed ring closure of N-propargyl pyrrole-carboxamides has been shown to produce pyrrolopyrazinones through a 6-exo-dig cyclization process. encyclopedia.pub These examples highlight the versatility of using pre-functionalized pyrroles as building blocks for the synthesis of more complex fused heterocyclic structures.
| Pyrrole Precursor | Reaction Type | Key Reagents/Catalysts | Product |
| o-Aminobenzoic acid ester derivative | Reductive Ring Closure | - | Dihydropyrrolo[3,2-b]pyrrole core |
| N-allyl pyrrole-2-carboxamide | Palladium-catalyzed cyclization | Palladium acetate (B1210297) or PdCl2(CH3CN)2 | Pyrrolo[1,2-a]pyrazine |
| N-propargyl pyrrole-carboxamide | Base-catalyzed ring closure | Cesium carbonate | Pyrrolopyridazinone |
Annulations with Specific Heterocyclic Precursors (e.g., 2H-Azirines, Dicyanovinylene-bis(meso-aryl)dipyrrin)
The construction of the pyrrolizine ring system can be achieved through annulation reactions involving highly reactive heterocyclic precursors. These methods provide pathways to intricate fused structures by leveraging the inherent reactivity of precursors like dicyanovinylene-bis(meso-aryl)dipyrrin and 2H-azirines.
Dicyanovinylene-bis(meso-aryl)dipyrrin
A notable precursor for complex fused pyrrolizine systems is dicyanovinylene-bis(meso-aryl)dipyrrin. Research has demonstrated its utility in synthesizing advanced heterocyclic structures, specifically Pyrrolo[3′,2′:4,5] Current time information in Bangalore, IN.rsc.orgdiazepino[2,1,7-cd]pyrrolizine derivatives. rsc.orgnih.govresearchgate.net The synthesis is achieved by treating the dicyanovinylene-bis(meso-aryl)dipyrrin precursor with a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂) or Indium(III) bromide (InBr₃), in toluene (B28343) at elevated temperatures. nih.govresearchgate.net
This reaction proceeds via a Lewis acid-mediated intramolecular cyclization, where the nitrile groups of the precursor are involved in the formation of a new fused ring system incorporating the pyrrolizine moiety. nih.gov The initial product exists in a reduced form which can be readily oxidized under aerobic conditions to yield a more stable, fully conjugated derivative. rsc.orgresearchgate.net The crystal structures of these complex molecules have been confirmed through X-ray diffraction analysis, revealing the intricate polycyclic framework. nih.govresearchgate.net This method highlights a sophisticated approach to building complex pyrrolizine-containing molecules from specialized dipyrrin (B1230570) precursors.
Table 1: Synthesis of Pyrrolodiazepinopyrrolizine Derivatives
| Precursor | Lewis Acid | Product | Key Finding | Reference |
|---|---|---|---|---|
| Dicyanovinylene-bis(meso-aryl)dipyrrin | BF₃·OEt₂ or InBr₃ | Pyrrolo[3′,2′:4,5] Current time information in Bangalore, IN.rsc.orgdiazepino[2,1,7-cd]pyrrolizine derivatives | Formation of a complex fused pyrrolizine system via Lewis acid-catalyzed annulation. | rsc.orgnih.govresearchgate.net |
| Dicyanovinylene-bis(meso-aryl)dipyrrin | CoCl₂ | Octahedral Co(III) complex with pyrrolopyrrolizine ligands | Thermally activated metalation leads to a diamagnetic Co(III) complex. | rsc.org |
2H-Azirines
2H-Azirines are valuable three-membered heterocyclic synthons used in various cycloaddition reactions to construct nitrogen-containing heterocycles. mdpi.com Their utility in forming fused pyrrole and pyrroline (B1223166) rings through formal [3+2] cycloaddition reactions is well-documented. mdpi.comnih.gov This strategy involves the cleavage of the N1-C2 bond of the azirine ring, which then reacts with a suitable dipolarophile.
While direct synthesis of the parent this compound using this method is not prominently featured, the annulation strategy is broadly applicable for creating related fused scaffolds like pyrrolo[3,2-c]quinolones and chromeno[3,4-b]pyrroles. mdpi.comresearchgate.net The reaction is typically catalyzed by copper(I) or copper(II) compounds and proceeds by reacting a 3-aryl-2H-azirine with a six-membered cyclic enol. mdpi.com This methodology demonstrates the potential of 2H-azirines as effective precursors for pyrroline annulation onto existing ring systems, a foundational concept for accessing complex heterocyclic architectures. mdpi.comresearchgate.net
Furthermore, tandem reactions involving 2H-azirines have been developed for pyrrole synthesis. rsc.org For instance, photolysis of α-diazo oxime ethers generates free carbenes that undergo N–O insertion to form 2-alkoxy-2H-azirines, which can then participate in a 1,3-dipolar cycloaddition to yield pyrrole derivatives. rsc.org
Post-Synthetic Functionalization and Derivatization Reactions
Once the core pyrrolo[3,2-b]pyrrole or a related fused pyrrolizine skeleton is assembled, its properties can be fine-tuned through post-synthetic functionalization. These reactions introduce new substituents onto the heterocyclic framework, enabling the modulation of its electronic and photophysical characteristics.
A key strategy involves the direct functionalization of the pyrrole rings within the core structure. For pyrrolo[3,2-b]pyrroles bearing pyridyl substituents, a cascade B–Cl/C–B cross-metathesis and C–H bond borylation can be employed to introduce a four-coordinate boron atom, creating BN-embedded analogs (BN-TAPPs). nih.gov These halogenated BN-TAPPs can then undergo further derivatization through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Buchwald-Hartwig reactions, to extend the π-conjugated system. nih.gov
Another approach involves the functionalization of pyrrolizine-fused polycyclic aromatic hydrocarbons (PAHs). A facile post-functionalization of the unoccupied β-position of the pyrrolizine heterocycle with aromatic amines as donor subunits has been reported. rsc.org This transformation is achieved via a one-pot cascade involving Suzuki coupling, Boc deprotection, and Buchwald-Hartwig amination, leading to donor-acceptor dyes with tunable electronic properties. rsc.org The introduction of different donor groups allows for systematic modification of the HOMO/LUMO energy levels and the emission wavelengths of the resulting compounds. rsc.org
The scope of accessible derivatives has also been expanded through optimization of the initial synthesis. By modifying the multicomponent reaction conditions for creating tetraarylpyrrolo[3,2-b]pyrroles, it is possible to incorporate sterically hindered or electron-rich substituents that were previously incompatible. nih.gov Using iron(III) perchlorate as a catalyst allows for the inclusion of ortho-substituted anilines and aldehydes derived from various heterocycles, effectively achieving derivatization from the ground up. nih.govrsc.org
Table 2: Examples of Post-Synthetic Functionalization
| Core Structure | Reaction Type | Reagents | Functionalized Product | Purpose | Reference |
|---|---|---|---|---|---|
| Pyridyl-substituted Pyrrolo[3,2-b]pyrrole | C–H Borylation / Cross-coupling | Aryltrifluoroborate, SiCl₄, Pd catalyst | BN-embedded and π-extended Pyrrolo[3,2-b]pyrroles | Tuning photophysical properties for deep red emission. | nih.gov |
| Pyrrolizine-fused Naphthalimide | Suzuki / Buchwald-Hartwig Cascade | Aromatic amines, Pd(P(tBu)₃)₂ | Donor-Acceptor Dyes | Creating NIR emissive materials. | rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrrolizine and related heterocyclic structures is an area of growing importance, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and more efficient reactions.
A significant advancement in this area is the development of synthetic routes in aqueous media. For the synthesis of substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles, ferric hydrogensulfate (Fe(HSO₄)₃) has been employed as an environmentally friendly, homogeneous acidic catalyst. sharif.edu This method allows the reaction between diketones and pyrrole to proceed under aqueous conditions, avoiding the use of volatile organic solvents and producing pure products with high efficiency. sharif.edu The catalyst itself is prepared from readily available materials, further enhancing the green credentials of the process. sharif.edu
The broader field of pyrrole synthesis, which is fundamental to constructing the this compound core, has also seen a shift towards greener methods. The classic Clauson–Kaas reaction for producing N-substituted pyrroles has been adapted to use water as a solvent with catalysts like iron(III) chloride, or even to proceed under solvent-free conditions. beilstein-journals.org These modifications not only reduce waste but also often simplify the work-up procedures and improve yields. beilstein-journals.org Such strategies, while demonstrated on simpler pyrroles, provide a clear precedent for developing more sustainable syntheses of complex fused systems like this compound.
Advanced Spectroscopic and Structural Characterization of Pyrrolo 3,2 B Pyrrolizine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural elucidation of pyrrolo[3,2-b]pyrrolizine systems in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of this compound derivatives, the chemical shifts of the protons are indicative of the electronic distribution within the heterocyclic core. For instance, in certain pyrrolopyrrole derivatives, the protons of the pyrrole (B145914) ring exhibit characteristic signals that are influenced by the nature and position of substituents. ipb.pt The coupling constants between adjacent protons (J-coupling) are also instrumental in determining the connectivity of the atoms and the substitution pattern on the rings. For example, in some pyrrolo[1,2-b]pyridazine derivatives, the protons on the pyridazine moiety show distinct doublets with specific coupling constants that confirm their relative positions. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton correlations, further aiding in the assignment of complex spectra. researchgate.net
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the this compound core are sensitive to the electronic effects of substituents. rsc.org For example, the presence of electron-withdrawing or electron-donating groups can cause significant upfield or downfield shifts of the carbon signals. semanticscholar.org Detailed analysis of both ¹H and ¹³C NMR spectra, often in conjunction, allows for the complete assignment of all proton and carbon resonances, which is essential for confirming the successful synthesis of new derivatives and for understanding their electronic structure. semanticscholar.orgresearchgate.net
Below is a table summarizing representative ¹H NMR chemical shifts for a substituted 1H-pyrrolo[3,2-c]pyridine derivative, a related heterocyclic system.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| H-9 | 9.10 | s | - |
| H-8 | 8.08 - 7.91 | m | - |
| H-7 | 7.80 | s | - |
| H-7' | 7.47 | t | 7.7 |
| H-3 | 7.41 - 7.34 | m | - |
| H-6 | 6.80 | d | 3.2 |
| H-6' | 6.71 | s | - |
| OCH₃ | 3.95 | s | - |
| OCH₃ | 3.91 | s | - |
This table is based on data for 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. semanticscholar.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insights into their structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound. tandfonline.com
The fragmentation patterns observed in the mass spectra of pyrrolizidine (B1209537) alkaloids, a class of compounds containing a related pyrrolizidine core, are often characteristic of their structural type. mjcce.org.mkresearchgate.net For instance, different classes of these alkaloids, such as monoesters, open-chain diesters, and macrocyclic diesters, exhibit distinct fragmentation pathways that can be used for their identification. mjcce.org.mk Common fragmentation patterns for some pyrrolizidine alkaloids include the formation of characteristic fragment ions at m/z 120 and 138. mjcce.org.mkresearchgate.net The relative abundance of these and other fragment ions can help distinguish between different isomers. mjcce.org.mk
In the analysis of synthetic this compound derivatives, mass spectrometry is crucial for confirming the identity of the synthesized products. The observed molecular ion peak ([M+H]⁺ or [M]⁺) confirms the expected molecular weight. mdpi.com The fragmentation patterns can further corroborate the proposed structure by showing the loss of specific substituents or the cleavage of particular bonds within the molecule.
| Compound Type | Characteristic Fragment Ions (m/z) |
| Retronecine-type Pyrrolizidine Alkaloids | 94, 120, 138 |
| Otonecine-type Pyrrolizidine Alkaloids | 150, 168 |
| Monoester Pyrrolizidine Alkaloids (esterified at C9) | 94, 156 |
| Monoester N-oxides | 111, 172 |
| Open Chain Diesters (esterified at C7 with acetic and angelic acid) | 180, 220 |
| Open Chain Diester N-oxides | 214, 254 |
This table summarizes characteristic fragment ions observed in the mass spectra of different types of pyrrolizidine alkaloids. mjcce.org.mkresearchgate.net
X-ray Crystallography for Solid-State Structure and Packing Analysis
In the solid state, this compound derivatives can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which dictate their crystal packing and can influence their bulk properties. In the crystal lattice of some derivatives, molecules can orient in opposite directions and form dimers with short C···C contacts. mdpi.com The analysis of crystal packing in a water-soluble pyrrolo[3,2-b]pyrrole (B15495793) derivative showed negligible π-π interactions between molecular planes in stacked layers, which is a key factor in preventing fluorescence quenching in the solid state. kaist.ac.kr The interplanar spacing in π-π stacking interactions is a critical parameter, with typical distances around 3.4 Å being indicative of significant electronic communication between adjacent molecules. nih.gov The nature and strength of these supramolecular interactions are dependent on the substituents present in the molecule. For instance, the introduction of hydroxyl groups can lead to the formation of strong hydrogen bonds, resulting in the formation of supramolecular dimers.
Advanced Electronic Spectroscopy for Photophysical Behavior Investigations
Advanced electronic spectroscopy techniques are employed to investigate the photophysical properties of this compound systems, providing insights into their light-absorbing and emitting characteristics. These studies are essential for evaluating their potential in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optics.
The UV-Vis absorption and fluorescence emission spectra of this compound derivatives provide information about their electronic transitions. The position of the maximum absorption wavelength (λ_abs) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many pyrrolo[3,2-b]pyrrole derivatives, the one-photon absorption occurs in the range of 500-600 nm. nih.govrsc.org The molar extinction coefficients (ε) are often very high, indicating strong light absorption. nih.govrsc.org
The fluorescence emission spectra reveal the wavelengths of light emitted after excitation. The difference between the absorption and emission maxima is known as the Stokes shift. Pyrrolizine-3-one derivatives have been reported to exhibit maximum absorbance peaks around 306–416 nm and maximum fluorescence emission in the range of 465–614 nm. tandfonline.com Some derivatives of pyrrolo[3,2-b]pyrroles show emission in the 520–670 nm range with high fluorescence quantum yields. nih.govrsc.org The photophysical properties can be significantly influenced by the solvent polarity, a phenomenon known as solvatochromism. For instance, some quadrupolar pyrrolo[3,2-b]pyrrole derivatives exhibit a strong solvatofluorochromic effect, with high fluorescence quantum yields in nonpolar solvents that vanish in polar solvents. nih.gov
The introduction of different substituents can tune the absorption and emission wavelengths. For example, π-expanded derivatives and those with electron-donating groups tend to show red-shifted absorption and emission spectra. nih.govrsc.org
Below is a table summarizing the photophysical data for a series of B/N-doped ladder-type pyrrolo[3,2-b]pyrroles.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| 1a | 519 | 536 | 0.85 |
| 1b | 525 | 542 | 0.88 |
| 1c | 532 | 550 | 0.90 |
| 1f | 582 | 601 | 0.75 |
| 1g | 585 | 605 | 0.73 |
| 1k | 617 | 647 | 0.45 |
| 1l | 636 | 669 | 0.28 |
This table is based on data for a series of B/N-doped ladder-type pyrrolo[3,2-b]pyrroles. nih.gov
Two-Photon Absorption Phenomena and Related Spectroscopic Analysis
The nonlinear optical properties of this compound systems, particularly their two-photon absorption (TPA), have been a subject of significant research interest. These compounds, often designed as quadrupolar A-π-D-π-A or D-π-A-π-D structures, where 'A' is an acceptor and 'D' is a donor group, frequently exhibit large TPA cross-section (σ₂PA) values. The electron-rich pyrrolo[3,2-b]pyrrole core typically serves as an efficient donor or π-bridge in these chromophores.
Experimental and theoretical studies have revealed that a series of quadrupolar molecules featuring the pyrrolo[3,2-b]pyrrole core demonstrate substantial TPA cross-section values, generally in the range of 10²–10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) nih.gov. These significant TPA activities are observed at wavelengths between 650 nm and 700 nm, corresponding to transitions that are two-photon allowed but one-photon forbidden, a characteristic feature of centrosymmetric quadrupolar systems nih.gov. For a series of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs), TPA cross-sections were found to reach approximately 700 GM at 700 nm nih.gov. The maximum TPA cross-section for various derivatives within this class ranges from 130 GM to 530 GM in the 640–800 nm spectral window nih.gov.
Structural modifications to the this compound scaffold have a profound impact on TPA properties. For instance, π-expanded derivatives and those incorporating strong electron-donating groups exhibit the most red-shifted absorption and emission spectra. More significantly, these modifications can lead to remarkably high peak σ₂PA values. Certain π-expanded derivatives have been reported to reach σ₂PA values of approximately 2400 GM around a wavelength of 760 nm rsc.org. In contrast, derivatives that lack this extended π-conjugation show considerably weaker TPA peaks, with maximum σ₂PA values in the range of 50–250 GM, centered around 800–900 nm rsc.org.
The TPA spectra of these systems often show a prominent band at higher energies, well above the lowest-energy one-photon allowed S₀→S₁ transition, which is typically very weak in the two-photon spectra, adhering to the Laporte selection rule. Theoretical analyses, such as those using density functional theory (DFT), suggest that the primary TPA activity is often attributable to the S₀ → S₂ transition.
Below is a table summarizing the two-photon absorption properties of selected this compound derivatives.
| Derivative Class | Substituents / Structural Features | Peak TPA Wavelength (λ₂PA) | Max. TPA Cross-Section (σ₂PA) | Reference |
| Quadrupolar TAPP | Varied aryl groups | 640–800 nm | 130–530 GM | nih.gov |
| π-Expanded B/N-Doped | Diarylamino groups | ~760 nm | ~2400 GM | rsc.org |
| π-Expanded B/N-Doped | Quinoline moieties | 760–870 nm | 1800–2500 GM | rsc.org |
| Non-π-Expanded B/N-Doped | Pyridine moieties | 800–900 nm | 50–250 GM | rsc.org |
| Aza Boron Dipyrromethene | Bisalkynyl analogues | 1040 nm | up to 2349 GM |
Electrochemical Characterization for Redox Properties and Electronic Energy Levels
Electrochemical studies, primarily using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are crucial for determining the redox behavior and electronic energy levels (HOMO and LUMO) of this compound systems. The inherent electron-rich nature of the pyrrolo[3,2-b]pyrrole core makes these compounds potent electron donors, a property that can be finely tuned by introducing various substituents. researchgate.net
The dihydropyrrolopyrrole (DHPP) scaffold is noted for its redox-active and electrochromic properties. Derivatives of DHPP often exhibit low oxidation potentials, making them suitable for applications in energy-saving technologies. kennesaw.edu For example, studies on 2,5-bis(triphenylamine)-substituted N,N′-diphenylpyrrolo-[3,2-b]pyrrole have detailed its electrochemical oxidation behavior, which is a key factor in its application for detecting halocarbons through photoinduced electron transfer. researchgate.net
For a series of B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles, electrochemical analysis revealed that the Highest Occupied Molecular Orbital (HOMO) is located at approximately -5.35 eV. rsc.orgrsc.orgnih.govresearchgate.net This relatively high HOMO level confirms the electron-rich character of these systems, even with the presence of electron-accepting B⁻–N⁺ dative bonds. rsc.orgrsc.orgnih.govresearchgate.net These particular dyes undergo a fully reversible first oxidation process, which is localized on the diphenylpyrrolo[3,2-b]pyrrole core and leads directly to the formation of a di(radical cation) stage. rsc.orgrsc.orgnih.govresearchgate.net
The electrochemical properties of various this compound derivatives are summarized in the table below. These data are essential for designing materials for organic electronics, where the alignment of energy levels is critical for device performance.
| Compound/Derivative Class | Key Structural Features | Oxidation Potential (Eₒₓ vs. Fc/Fc⁺) | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Key Findings | Reference |
| Tetraphenylethylene-pyrrolo[3,2-b]pyrrole Hybrids | TPE and Pyrrolopyrrole units | Reversible wave at 0.60-0.62 V | Not specified | Not specified | Exhibit reversible oxidation; no well-defined reduction processes observed. | amazonaws.com |
| B/N-Doped Ladder-Type Pyrrolopyrroles | Fused B-N heterocyclic core | Not specified | ca. -5.35 eV | Not specified | Undergo fully reversible first oxidation to a di(radical cation). | rsc.orgrsc.orgnih.govresearchgate.net |
| Dihydropyrrolopyrrole (DHPP) Derivatives | Tolyl or benzotrifluoride groups | Low oxidation potentials | Not specified | Not specified | Investigated for electrochromic properties and color control. | kennesaw.edu |
| 2,5-bis(triphenylamine) substituted DHPP | Triphenylamine donors | Two oxidation waves at 0.44 V and 0.76 V | Lower than triphenylamine alone | Not specified | Lower HOMO than triphenylamine, indicating electronic interaction. | researchgate.net |
Theoretical and Computational Studies of Pyrrolo 3,2 B Pyrrolizine Systems
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has become a primary computational method for studying the ground-state electronic properties of pyrrolo[3,2-b]pyrrolizine and its derivatives. researchgate.net This approach offers a balance between computational cost and accuracy, making it suitable for analyzing the relatively large molecular systems that incorporate this heterocyclic core. DFT calculations are instrumental in determining optimized geometries, molecular orbital energies, and the distribution of electron density. rsc.org
Geometric optimization using DFT is the first step in theoretically characterizing a molecule, allowing for the determination of the most stable three-dimensional structure. For complex, fused systems containing the this compound moiety, this is particularly important. For instance, in the solid-state structure of a brominated, fused thiaheptaphyrin derivative, the molecule was found to contain a this compound fragment and adopted a figure-eight-like conformation. acs.orgresearchgate.net DFT calculations can predict such non-planar and strained conformations, providing crucial insights into the molecule's structural stability and packing in the solid state. By exploring the potential energy surface, researchers can identify various stable or metastable conformers and understand the energetic landscape of the molecule.
Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions and chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic absorption properties and kinetic stability. acs.org
DFT calculations are widely used to determine the energies of these orbitals. For polycyclic heteroaromatic systems, extending the π-conjugated framework can lead to a reduction in the HOMO-LUMO gap. acs.org Furthermore, the introduction of peripheral substituents can significantly influence the FMO energy levels. For example, in related heterocyclic systems, the addition of alkoxy substituents has been shown to result in a decrease in the energy gap. acs.org This tuning of the HOMO-LUMO gap is fundamental to designing materials with specific electronic properties.
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Parent this compound Core (Hypothetical) | -5.80 | -1.90 | 3.90 |
| Substituted this compound Derivative (Hypothetical) | -5.65 | -2.15 | 3.50 |
Understanding the distribution of electrons within the this compound framework is essential for predicting its reactivity and intermolecular interactions. DFT calculations can generate electron density maps and support analyses like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) plots. rsc.org These methods help in assessing the aromaticity of different rings within the fused system. rsc.org
In larger, complex molecules incorporating the this compound core, the electronic structure can exhibit significant intramolecular charge transfer (CT) character. acs.org This property is crucial for applications in optoelectronics. The ground-state electronic structure of such compounds can be a hybrid of closed-shell quinoidal, open-shell diradical, and closed-shell zwitterionic resonance forms, with the contribution of each depending on factors like molecular structure and solvent polarity. acs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for investigating excited states and electronic transitions. researchgate.netresearchgate.net TD-DFT calculations can simulate the UV-visible absorption spectra of molecules containing the this compound core by predicting the energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org For example, TD-DFT calculations have been performed to simulate the absorption spectra of complex molecules containing this fragment, with the results showing the specific molecular orbitals involved in the primary electronic transitions. rsc.org This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of these compounds.
High-Level Ab Initio Calculations (e.g., Coupled Cluster methods) for Electronic Structure Refinement
For situations requiring higher accuracy, researchers can turn to high-level ab initio methods. While more computationally demanding than DFT, methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide more refined electronic structures and energies. researchgate.net These methods are often used as a benchmark to validate the results obtained from various DFT functionals, ensuring that the chosen functional is appropriate for the specific chemical system. For smaller fragments or model systems of this compound, these high-level calculations can offer a more precise picture of electron correlation effects, which are important for accurately describing the electronic structure. researchgate.net
Computational Design and Prediction of Novel this compound Derivatives
A major advantage of theoretical and computational studies is the ability to design and predict the properties of novel molecules before their synthesis. By modifying the topology and heteroatom content of the π-conjugated system in silico, it is possible to control key features of the electronic structure, including the band gap, optical absorption spectra, and redox behavior. acs.org Using the principles learned from DFT and TD-DFT studies, researchers can computationally screen a library of potential this compound derivatives. By strategically adding electron-donating or electron-withdrawing groups, or by extending the π-system, new compounds with tailored photophysical or electronic properties can be designed for specific applications in materials science. acs.org
Applications of Pyrrolo 3,2 B Pyrrolizine Architectures in Advanced Materials
Organic Electronic and Optoelectronic Devices
Derivatives incorporating the pyrrolo[3,2-b]pyrrolizine framework have been successfully employed as active components in a variety of organic electronic devices. By judiciously selecting ring fusion, heteroatom doping, and peripheral substituents, materials based on this scaffold can be engineered as both p-type and n-type semiconductors. acs.org
This compound-containing compounds have been investigated as fluorescent materials for Organic Light-Emitting Diodes (OLEDs). acs.org Certain derivatives exhibit moderate to high fluorescence quantum yields, a critical property for efficient light emission. acs.org For instance, specific double researchgate.nethelicene compounds incorporating this heterocyclic system have been noted for their blue luminescence, with emission wavelengths that are a good match for the pure blue required in high-quality RGB displays. acs.org Blue-emitting OLEDs fabricated with materials based on this structural motif have demonstrated the ability to achieve significant light intensities, reaching up to 276 cd m⁻² at an applied voltage of 10 V. acs.org
In the realm of organic photovoltaics, this compound architectures have shown potential for use as electron donor materials in organic solar cells (OSCs). acs.org The electronic properties of these compounds can be tailored to achieve low Highest Occupied Molecular Orbital (HOMO) energy levels. acs.org This characteristic is advantageous for tuning the energy level alignment within the photovoltaic device, which is crucial for efficient charge separation and transport. acs.org Utilizing a conjugated polymer that contains a thieno-fused diazacoronene, a complex structure related to the pyrrolopyrrole family, as the donor material in an OSC resulted in a high open-circuit voltage of 0.89 V, underscoring the potential of these systems in photovoltaic applications. acs.org
The charge carrier transport properties of this compound derivatives make them suitable candidates for the semiconductor layer in Organic Field-Effect Transistors (OFETs). acs.orgnih.gov These materials have been incorporated into various device configurations, including "top contact bottom gate" FETs. nih.gov Single-crystal OFETs fabricated from a specific this compound derivative have demonstrated n-type behavior with an average electron mobility (μe) of approximately 6 × 10⁻⁴ cm² V⁻¹ s⁻¹ and a current ON/OFF ratio of 2000. nih.gov Other related nanoribbon structures have been shown to function as p-type semiconductors, with hole mobilities (μh) reaching up to 8.1 × 10⁻³ cm² V⁻¹ s⁻¹. nih.gov
| Derivative Type | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | ON/OFF Ratio | Device Configuration | Source |
|---|---|---|---|---|---|
| Single Crystal | Electron (n-type) | ~6 × 10⁻⁴ | 2000 | Top Contact Bottom Gate | nih.gov |
| Nanoribbon | Hole (p-type) | Up to 8.1 × 10⁻³ | Not Specified | Single-crystal based | nih.gov |
| Thieno-fused Diazacoronene Polymer | Hole (p-type) | 0.0013 (avg), 0.028 (max) | Not Specified | Thin-film transistor | acs.org |
The application of this compound-based compounds extends to information storage technologies. At least one derivative from a homologous series has been specifically explored for its potential as an active material in resistive memory devices. nih.gov This application leverages the electronic properties of the molecule to enable switching between different resistance states, which forms the basis of non-volatile memory. nih.gov
Sensing and Detection Applications
The responsive fluorescence of certain this compound systems to environmental changes has been harnessed for sensing and detection purposes. Their photophysical properties can be designed to change in the presence of specific analytes or variations in physical parameters.
A notable application is the development of viscosity sensors based on the principle of a molecular rotor. nih.govresearchgate.net In this design, a tetraarylpyrrolo[3,2-b]pyrrole (TAPP) unit functions as a fluorescent energy donor, and it is chemically linked to an energy acceptor, such as a boron-dipyrromethene (BODIPY) dye. nih.gov This donor-acceptor pair is connected by a linker, like a phenylethynyl group, that permits free rotation of one part of the molecule relative to the other. nih.govresearchgate.net
The sensing mechanism is based on Förster Resonance Energy Transfer (FRET). nih.gov In low-viscosity environments, the acceptor moiety can rotate freely, which quenches the fluorescence of the donor. As the viscosity of the surrounding medium increases, this intramolecular rotation is hindered. The restriction of motion leads to an increase in the fluorescence intensity, providing a direct correlation between fluorescence and viscosity. researchgate.net This "Off-On" FRET-based mechanism allows for the sensitive detection of viscosity changes, which is valuable for applications in chemo-bio sensing and imaging. researchgate.net
Chemo-Bio Sensing Systems
The inherent sensitivity of the pyrrolo[3,2-b]pyrrole (B15495793) framework to its local environment makes it a promising candidate for chemo-bio sensing applications. By functionalizing the core structure, researchers can create molecules that exhibit a detectable response, often optical, upon interaction with specific analytes.
A notable example involves a pyrrolo[3,2-b]pyrrole derivative functionalized with methoxyphenyl groups. nih.gov This compound has demonstrated high sensitivity and selectivity for detecting dichloromethane (B109758) and chloroform. nih.gov Upon exposure to these solvents under ultraviolet irradiation, the system displays a new emission peak with a rapid response time, highlighting its potential for real-time solvent detection. nih.gov The sensing mechanism is attributed to specific interactions between the analyte and the fluorophore, which modulate the electronic properties of the pyrrolo[3,2-b]pyrrole core and thus its emission characteristics. nih.gov
Table 1: Sensing Performance of a Pyrrolo[3,2-b]pyrrole Derivative
| Analyte | Response | Key Feature |
|---|---|---|
| Dichloromethane | New Emission Peak | High sensitivity and selectivity |
Bioimaging Agents and Probes (e.g., Two-Photon Microscopy)
Pyrrolo[3,2-b]pyrrole derivatives have emerged as powerful tools for bioimaging, particularly in the field of two-photon microscopy (TPM). This advanced imaging technique relies on the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages like deeper tissue penetration and reduced photodamage. The key to an effective two-photon probe is a large two-photon absorption (2PA) cross-section (σ₂ₚₐ).
Researchers have developed quadrupolar pyrrolo[3,2-b]pyrrole derivatives that exhibit significant 2PA cross-section values, on the order of 10² to 10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), at wavelengths between 650–700 nm. nih.govnih.gov These large values correspond to two-photon allowed but one-photon forbidden electronic transitions, a desirable characteristic for TPM probes. nih.govnih.gov Further studies on π-expanded derivatives have yielded even more impressive results, with σ₂ₚₐ values reaching approximately 2400 GM around 760 nm. rsc.org Such high cross-sections make these compounds highly efficient for two-photon excited fluorescence microscopy. nih.gov
Table 2: Two-Photon Absorption (2PA) Properties of Select Pyrrolo[3,2-b]pyrrole Derivatives
| Derivative Type | Wavelength Range (nm) | Peak σ₂ₚₐ (GM) | Reference |
|---|---|---|---|
| Quadrupolar | 650-700 | ~100-1000 | nih.govnih.gov |
| π-Expanded | ~760 | ~2400 | rsc.org |
Design Strategies for Tunable Electronic and Optical Functionality
A significant advantage of the pyrrolo[3,2-b]pyrrole scaffold is its high degree of tunability. kennesaw.edu The optoelectronic properties can be meticulously controlled through strategic chemical modifications, allowing for the creation of materials tailored for specific applications. rsc.orgresearchgate.net This tailorability stems from the ease of introducing different functional groups to the core structure, which directly influences the molecule's electronic energy levels, absorption, and emission characteristics. kennesaw.edursc.org
The electronic and optical properties of pyrrolo[3,2-b]pyrroles are profoundly influenced by the extent of their π-conjugated system and the nature of their peripheral substituents. nih.govresearchgate.net By synthetically extending the π-conjugation or by attaching electron-donating or electron-withdrawing groups, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely modulated. researchgate.netnih.gov
For instance, a systematic study on π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) chromophores demonstrated that shifting from electron-withdrawing to electron-donating substituents causes a shift in the UV-vis absorbance from the visible to the UV region and lowers the onset of oxidation. nih.gov This demonstrates that functional group selection provides a direct method for fine-tuning the material's color and redox properties. nih.gov Similarly, diversifying the aromatic units attached directly to the DHPP core, such as incorporating thienyl or benzothiadiazole moieties, allows for the tuning of optical absorbances across the visible spectrum. rsc.org These structure-property relationships provide clear guidelines for designing new materials with desired optoelectronic characteristics. rsc.orgresearchgate.net
In the context of pyrrolo[3,2-b]pyrroles, a two-step route has been developed to create doubly B/N-doped, ladder-type structures. rsc.org These four-coordinate boron-containing materials exhibit strong absorption (500–600 nm) and efficient orange to deep-red fluorescence (520–670 nm) with high quantum yields. rsc.org Electrochemical studies revealed that despite the presence of two B⁻–N⁺ dative bonds, the HOMO level is located at approximately -5.35 eV, indicating the core remains relatively electron-rich. rsc.org This strategy of B/N doping demonstrates how introducing heteroatoms can significantly red-shift the absorption and emission spectra while maintaining high fluorescence efficiency. rsc.org
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. rsc.org
Several pyrrolo[3,2-b]pyrrole derivatives have been designed to harness AIE properties. By incorporating known AIE-active units, such as tetraphenylethylene (B103901) (TPE), into the pyrrolo[3,2-b]pyrrole structure, researchers have created novel AIE-active materials. nih.govresearchgate.net One such TPE-containing derivative exhibited a 32-fold enhancement in emission in the solid state compared to its solution state. nih.gov Similarly, other derivatives featuring tetraphenylethylene and triphenyl acrylonitrile (B1666552) fragments demonstrated highly boosted photoluminescence quantum yields in solid films (23–35%) compared to their solutions (<1%). researchgate.net The phenyl-pyrrolo[3,2-b]pyrrole core itself can act as an AIE-active unit in certain salt compounds. researchgate.net These findings underscore the potential of using the pyrrolo[3,2-b]pyrrole scaffold to develop highly emissive solid-state materials for applications like organic light-emitting diodes (OLEDs). researchgate.net
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1,4-dihydropyrrolo[3,2-b]pyrrole | DHPP |
| Tetraphenylethylene | TPE |
| 1,4-bis(4-(dimethylboryl) phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole | DMBPDPP |
| 4,4'-((2,5-diphenylpyrrolo[3,2-b]pyrrole-1,4-diyl)bis(4,1-phenylene))bis(1-pyridin-1-ium) 4-toluenesulfonate | DPP-2Py |
| 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione | - |
| 1,4-diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione | - |
Reaction Mechanisms and Mechanistic Insights into Pyrrolo 3,2 B Pyrrolizine Synthesis
Detailed Investigations of Multi-Component Reaction Pathways
Multi-component reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single step. The synthesis of tetraaryl-pyrrolo[3,2-b]pyrroles has been achieved through an iron(III)-catalyzed multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl. rsc.org This reaction proceeds through a cascade of condensation and cyclization steps to afford the desired pyrrolo[3,2-b]pyrrole (B15495793) core. The use of toluene (B28343) as a co-solvent has been shown to be a significant improvement in the synthesis of tetraaryl-pyrrolo[3,2-b]pyrroles. researchgate.net
Another notable example is the one-pot, three-component synthesis of novel spirooxindole-tetrahydropyrrolizines. rsc.org This reaction involves the [3+2]-cycloaddition of an in situ generated azomethine ylide with a vinyl selenone, followed by a spontaneous elimination of benzeneseleninic acid. rsc.org The reaction demonstrates good yields and high diastereoselectivity. rsc.org
A plausible reaction mechanism for the synthesis of fluorine-containing 4-amino-7-chloroquinoline-pyrrolo[3,4-b]pyridin-5-ones begins with the formation of a Ugi-Zhu three-component reaction product. nih.gov This is followed by an intermolecular [4+2] aza-Diels-Alder cycloaddition with maleic anhydride, leading to an oxa-bridged intermediate. nih.gov Subsequent intramolecular N-acylation, decarboxylation, and dehydration yield the final polyheterocyclic core. nih.gov
Table 1: Examples of Multi-Component Reactions for Pyrrolo[3,2-b]pyrrolizine and Related Scaffolds
| Reactants | Catalyst/Conditions | Product | Reference |
| Primary aromatic amines, aromatic aldehydes, biacetyl | Iron(III) perchlorate (B79767) | 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles | rsc.org |
| Secondary α-amino acids, isatins, vinyl selenones | Reflux | Spirooxindole-tetrahydropyrrolizines | rsc.org |
| Aldehydes, amines, α-isocyanoacetamides, maleic anhydride | Ytterbium(III) triflate, microwave heating | Fluorinated-pyrrolo[3,4-b]pyridin-5-ones | nih.gov |
Exploration of Azomethine Ylide Generation and Reactivity
Azomethine ylides are highly reactive 1,3-dipoles that are extensively utilized in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles, including the pyrrolidine (B122466) and pyrrolizine ring systems. nih.gov These ylides are typically generated in situ and their reactivity is a key factor in the synthesis of this compound derivatives. nih.gov
The in situ generation of azomethine ylides can be achieved through various methods, such as the condensation of an α-amino acid with an aldehyde or ketone. nih.gov For instance, the reaction of isatin (B1672199) with secondary amino acids like sarcosine (B1681465) or proline generates an azomethine ylide that can then react with a dipolarophile. nih.gov The [3+2] cycloaddition of these azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones has been employed to synthesize novel spiro-pyrrolidine and spiro-pyrrolizine derivatives. nih.gov
The reactivity of azomethine ylides in these cycloaddition reactions is influenced by the nature of the substituents on both the ylide and the dipolarophile. The reactions are often highly regio- and stereoselective, allowing for the construction of complex molecules with multiple stereocenters. nih.gov A new and diverse route for the synthesis of novel pyrrole (B145914) derivatives has been developed from the reaction of pyridinium (B92312) ylide with olefins. nih.gov
Rhodium-catalyzed [3+2] annulation of diazoenals and N-alkyl imines leads to the formation of N-alkyl-pyrrole-3-carbaldehyde derivatives through the thermal 6π-electrocyclization and aromatization of a new class of enal-azomethine ylides. rsc.org
Catalytic Cycles and Role of Metal Catalysts in this compound Formation
Metal catalysts play a pivotal role in many synthetic routes to pyrrolo[3,2-b]pyrrolizines and related compounds by enabling efficient and selective bond formations. Various transition metals, including iron, gold, and copper, have been employed to catalyze key steps in the synthesis of these heterocyclic systems.
Iron(III) perchlorate has been shown to be an effective catalyst in the multicomponent synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.org The catalytic cycle likely involves the coordination of the iron catalyst to the reactants, facilitating the necessary condensation and cyclization reactions. An iron(III)-catalyzed [4+2] annulation of anthranils and maleimides has also been developed for the synthesis of pyrrolo[3,4-b]quinolinediones. rsc.org
Gold catalysts, such as AuCl₃, have been utilized in the intramolecular cyclization of propargyl esters of pyrrole-2-carboxylic acids to form pyrrolo-oxazin-1-one derivatives. beilstein-journals.org The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the carboxylic acid. A gold(I)-catalyzed cascade transformation of N-alkynic 2-ynamides has also been developed for the synthesis of the indolizidine scaffold. nih.gov
Copper catalysts have been employed in various synthetic strategies. For instance, a copper-catalyzed heteroannulation reaction between ketoxime acetates and 2-arylideneindane-1,3-dione has been reported, where the proposed mechanism involves a ketoxime N–O cleavage by Cu(I) to generate an imino radical. nih.gov A copper-catalyzed three-component synthesis of pyrrole-substituted 1,2-dihydroisoquinolines has also been achieved. researchgate.net
Table 2: Metal Catalysts in the Synthesis of this compound and Related Scaffolds
| Catalyst | Reaction Type | Product | Reference |
| Iron(III) perchlorate | Multicomponent reaction | 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles | rsc.org |
| AuCl₃ | Intramolecular cyclization | Pyrrolo-oxazin-1-one derivatives | beilstein-journals.org |
| Cuprous bromide | Heteroannulation | 1-Fulleropyrrolines | nih.gov |
| Gold(I) | Cascade transformation | Indolizidine scaffold | nih.gov |
| Iron(III) | [4+2] Annulation | Pyrrolo[3,4-b]quinolinediones | rsc.org |
| Copper(I) | Three-component synthesis | Pyrrole-substituted 1,2-dihydroisoquinolines | researchgate.net |
Stereochemical Control and Diastereoselectivity in Synthesis
The control of stereochemistry is a critical aspect in the synthesis of this compound derivatives, as the biological activity of these compounds is often dependent on their three-dimensional structure. Diastereoselective synthesis aims to produce a specific stereoisomer of a product from a mixture of reactants.
The [3+2] cycloaddition reaction of azomethine ylides is a powerful tool for establishing multiple stereocenters with high diastereoselectivity. nih.gov For example, the reaction of an azomethine ylide generated from isatin and proline with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones affords spiro-pyrrolizine derivatives with a high degree of stereocontrol. nih.gov The diastereoselectivity of these reactions is influenced by factors such as the choice of solvent, temperature, and the nature of the substituents on the reactants.
A green synthesis of pyrrolo[1,2-a]quinolines using water as a solvent at room temperature has been reported, which proceeds with complete endo-stereoselectivity. scispace.com The theoretical investigation of this [3+2] cycloaddition reaction using Molecular Electron Density Theory (MEDT) confirmed the polar nature of the reaction and its high stereoselectivity. scispace.com
The synthesis of novel spirooxindole-tetrahydropyrrolizines from secondary α-amino acids, isatins, and vinyl selenones also proceeds with high diastereoselectivity. rsc.org
Intramolecular Cyclization Reaction Mechanisms
Intramolecular cyclization reactions are a key strategy for the construction of the bicyclic this compound core. These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule.
One of the most common intramolecular cyclization methods for synthesizing pyrrolizine derivatives is the intramolecular [3+2] cycloaddition of azomethine ylides. nih.gov In this approach, an azomethine ylide is tethered to a dipolarophile within the same molecule. Upon generation, the ylide undergoes a rapid intramolecular cycloaddition to form the fused bicyclic system. nih.gov
A free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize a wide range of derivatives with the new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. nih.gov Furthermore, the synthesis of a novel pyrrolo-[3,2-c]quinoline N-oxide has been achieved through a key step involving the palladium-catalyzed reductive cyclization of a 3-ketopyrrole derivative of o-nitrobenzaldehyde. researchgate.net
The synthesis of the octahedral Co(III) complex of a pyrrolopyrrolizine derivative involves the formation of a bicyclo-pyrrolizine segment through the nucleophilic attack of a neighboring pyrrole onto a nitrile carbon. nih.gov
Future Directions and Emerging Research Avenues for Pyrrolo 3,2 B Pyrrolizine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of pyrrolo[3,2-b]pyrrolizine synthesis lies in the adoption of greener and more efficient chemical processes. A primary focus will be on the development of catalytic C-H activation and functionalization reactions. These methods avoid the need for pre-functionalized starting materials, thereby reducing step counts and waste generation. Researchers are expected to explore transition-metal catalysts, such as those based on palladium, rhodium, and iridium, to selectively introduce functional groups onto the this compound core.
Another promising avenue is the expanded use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules like this compound derivatives in a single step from three or more starting materials, which significantly improves efficiency. The development of novel MCRs will be crucial for creating diverse libraries of these compounds for screening and application development. Furthermore, the integration of flow chemistry techniques is anticipated to enable safer, more scalable, and highly controlled production of this compound-based compounds.
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| C-H Activation | Atom economy, reduced steps, late-stage functionalization | Development of selective catalysts for direct functionalization of the heterocyclic core. |
| Multicomponent Reactions | High efficiency, molecular diversity, operational simplicity | Design of new one-pot syntheses for complex this compound derivatives. |
| Flow Chemistry | Scalability, safety, precise reaction control | Optimization of continuous-flow processes for the synthesis of key intermediates and final products. |
| Photocatalysis | Use of visible light, mild reaction conditions | Exploration of light-mediated reactions for novel bond formations on the this compound scaffold. |
Exploration of Advanced this compound-Based Functional Materials
The distinct electronic and photophysical properties of the this compound scaffold make it a highly attractive candidate for the development of next-generation functional materials. Its planar, electron-rich structure is particularly well-suited for applications in organic electronics. Future research will likely focus on designing and synthesizing derivatives for use as organic semiconductors in organic thin-film transistors (OTFTs) and as emitters or host materials in organic light-emitting diodes (OLEDs).
The development of this compound-based fluorescent sensors is another area of significant potential. By attaching specific recognition units to the core structure, scientists can create sensors that exhibit changes in their fluorescence properties upon binding to specific ions, molecules, or biomolecules. This could lead to new tools for environmental monitoring and medical diagnostics. Additionally, the investigation of these compounds as nonlinear optical (NLO) materials could open up applications in photonics and optical data storage.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis will be instrumental in accelerating the discovery of new this compound derivatives with desired properties. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict key parameters like molecular orbital energies (HOMO/LUMO), absorption and emission spectra, and charge transport properties before a molecule is ever synthesized in the lab.
This predictive power allows for the in silico screening of large virtual libraries of potential derivatives, enabling researchers to prioritize the most promising candidates for synthesis. This rational design approach saves significant time and resources. Future work will likely involve the development of more accurate and efficient computational models to better predict the solid-state properties and device performance of this compound-based materials.
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO levels, optical properties | Guides the design of molecules with specific electronic and photophysical characteristics. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Predicts the color and fluorescence of new compounds for OLEDs and sensors. |
| Molecular Dynamics (MD) | Solid-state packing, morphology of thin films | Provides insight into how molecular structure influences material properties in the solid state. |
Potential for Hybrid Materials and Nanotechnology Applications
The incorporation of the this compound unit into larger, more complex material architectures is a burgeoning field of research. One exciting direction is the creation of hybrid organic-inorganic materials. This could involve grafting this compound derivatives onto the surface of inorganic nanoparticles, such as quantum dots or metal oxides, to create novel materials with combined properties for applications in catalysis, sensing, or photovoltaics.
Furthermore, the use of this compound derivatives as building blocks for supramolecular structures and metal-organic frameworks (MOFs) is an area ripe for exploration. The nitrogen atoms in the heterocyclic core can act as coordination sites for metal ions, potentially leading to the formation of highly ordered, porous materials with applications in gas storage, separation, and catalysis.
Unexplored Reactivity and Derivatization Pathways
Despite progress in the synthesis of the this compound core, its reactivity remains largely underexplored. Future research will undoubtedly focus on systematically investigating its behavior in a variety of chemical transformations. This includes a deeper look into electrophilic substitution reactions, as well as exploring less common reactions like cycloadditions and metal-catalyzed cross-coupling at various positions on the scaffold.
A key goal will be the development of methods for late-stage functionalization, which would allow for the modification of complex this compound derivatives at a late point in their synthesis. This is particularly valuable for creating analogues of a lead compound for structure-activity relationship studies. The discovery of novel reaction pathways will not only expand the chemical space accessible from this scaffold but also pave the way for the creation of even more complex and functionalized molecules.
Q & A
Q. How do tautomeric equilibria and aromaticity impact this compound’s reactivity?
- Methodological Answer : The 3H-pyrrolizine tautomer dominates due to aromatic stabilization. NMR studies (¹H/¹³C) and NICS (nucleus-independent chemical shift) calculations confirm delocalization. Aromaticity enhances stability in cross-coupling reactions (e.g., Stille coupling), critical for functionalizing azulene-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
